2-Methyl-4-phenylnicotinonitrile
Overview
Description
2-Methyl-4-phenylnicotinonitrile is an organic compound with the molecular formula C13H10N2. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of a methyl group at the 2-position and a phenyl group at the 4-position of the nicotinonitrile core. Nicotinonitriles are known for their wide range of biological and therapeutic activities, making them valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenylnicotinonitrile typically involves multi-component reactions. One efficient method is the reaction of arylaldehydes, methylketones, malononitrile, and ammonium acetate using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . This one-pot strategy allows for the formation of the desired nicotinonitrile derivative under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and the use of catalysts like tetrabutyl ammonium bromide can be scaled up for industrial applications. The choice of solvents, reaction conditions, and purification techniques would be optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-phenylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
2-Methyl-4-phenylnicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of kinase inhibitors and other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenylnicotinonitrile is not fully elucidated. like other nitrile-containing compounds, it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitrile group. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenylpyridine
- 2-Methyl-4-phenylquinoline
- 2-Methyl-4-phenylbenzamide
Comparison
2-Methyl-4-phenylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the nitrile group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-4-phenylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-10-13(9-14)12(7-8-15-10)11-5-3-2-4-6-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIZYBUWUINJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396722 | |
Record name | 2-METHYL-4-PHENYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102147-20-6 | |
Record name | 2-METHYL-4-PHENYLNICOTINONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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